7-bromo-2,4-dichloroquinoline-3-carbonitrile 7-bromo-2,4-dichloroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2059954-98-0
VCID: VC11560465
InChI:
SMILES:
Molecular Formula: C10H3BrCl2N2
Molecular Weight: 302

7-bromo-2,4-dichloroquinoline-3-carbonitrile

CAS No.: 2059954-98-0

Cat. No.: VC11560465

Molecular Formula: C10H3BrCl2N2

Molecular Weight: 302

Purity: 95

* For research use only. Not for human or veterinary use.

7-bromo-2,4-dichloroquinoline-3-carbonitrile - 2059954-98-0

Specification

CAS No. 2059954-98-0
Molecular Formula C10H3BrCl2N2
Molecular Weight 302

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C10H3BrCl2N2\text{C}_{10}\text{H}_{3}\text{BrCl}_{2}\text{N}_{2}, reflects a quinoline backbone substituted at positions 2, 4, and 7 with chlorine, bromine, and a cyano group, respectively. Its IUPAC name, 7-bromo-2,4-dichloroquinoline-3-carbonitrile, precisely denotes these substituents. The canonical SMILES representation, C1=CC2=C(C=C1Br)N=C(C(=C2Cl)C#N)Cl, further illustrates the spatial arrangement of halogens and the nitrile moiety.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data from analogous quinoline derivatives provide indirect insights into its structural features. For instance, 4-bromo-7-chloroquinoline-8-formyl chloride exhibits proton resonances at 8.26–9.44 ppm (aromatic protons) and a carbonyl carbon signal at 168.5 ppm in 13C^{13}\text{C}-NMR . While direct data for 7-bromo-2,4-dichloroquinoline-3-carbonitrile are unavailable, such benchmarks suggest characteristic downfield shifts for halogenated aromatic systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight301.95 g/mol
Molecular FormulaC10H3BrCl2N2\text{C}_{10}\text{H}_{3}\text{BrCl}_{2}\text{N}_{2}
SMILESC1=CC2=C(C=C1Br)N=C(C(=C2Cl)C#N)Cl
InChI KeyKRWIKFKWCGADQX-UHFFFAOYSA-N

Synthesis and Industrial Production

Halogenation and Cyano Substitution

CompoundTemperature (°C)CatalystYield (%)Purity (%)
4-Bromo-7-chloro-8-formyl chloride0–2PCl3\text{PCl}_{3}9297
7-Bromoquinoline-8-formic acid25–30None8693

Biological Activities and Mechanistic Insights

Antimicrobial and Antiparasitic Effects

The compound’s halogen-rich structure likely disrupts microbial membrane integrity or enzyme function. For instance, 7-chloro-3-nitroquinoline-8-formyl chloride exhibits activity against Plasmodium falciparum (malaria parasite), hinting at shared targeting pathways among halogenated quinolines .

Comparison with Structural Analogues

Positional Isomerism

The 6-bromo isomer (6-bromo-2,4-dichloroquinoline-3-carbonitrile) differs only in bromine placement but shows distinct electronic properties due to altered resonance effects. Computational studies suggest that the 7-bromo derivative has a lower LUMO energy, enhancing electrophilic reactivity.

Halogen Substitution Patterns

Replacing chlorine with fluorine or iodine alters pharmacokinetics. For example, 7-bromo-2-fluoroquinoline-3-carbonitrile exhibits improved blood-brain barrier penetration compared to its chloro counterpart, highlighting the role of halogen electronegativity in drug design.

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